molecular formula C10H11ClN2 B1384875 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole CAS No. 915921-57-2

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

Cat. No. B1384875
CAS RN: 915921-57-2
M. Wt: 194.66 g/mol
InChI Key: DJFLGANITLDWJR-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole (2C6MBI) is an organic compound that is widely used in scientific research. It is a derivative of benzimidazole, a heterocyclic aromatic compound that is used in a variety of applications. 2C6MBI has been used to study the synthesis of new compounds, the mechanism of action, and the biochemical and physiological effects of compounds.

Scientific Research Applications

  • Antiviral Activity : A study found that derivatives of 1H-benzimidazole, including those with chloroethyl groups, exhibited anti-helical activity against enzymes of selected Flaviviridae such as HCV, WNV, DENV, and JEV. Alkylation of benzotriazole compounds enhanced their inhibitory activity and selectivity towards the helicase activity of HCV NTPase/helicase (Bretner et al., 2005).

  • Antibacterial Properties : Benzimidazole derivatives have shown antibacterial effects. For example, certain 2-methyl-6-(5-H-Me-Cl-NO2-1H-benzimidazol-2-yl)-phenols and their metal complexes displayed significant antibacterial activity against various bacteria (Tavman et al., 2010).

  • Antiprotozoal Agents : Some chloro-, bromo-, and methyl- analogues of 1H-benzimidazole and 1H-benzotriazole have been effective against the protozoa Acanthamoeba castellanii, with specific derivatives showing higher efficacy than the antiprotozoal agent chlorohexidine (Kopanska et al., 2004).

  • DNA Topoisomerase Inhibition : Certain 1H-benzimidazole derivatives are active as inhibitors of mammalian type I DNA topoisomerases, which is significant for their potential use in cancer therapy (Alpan et al., 2007).

  • Spectral and Theoretical Characterization : Studies have been conducted on the spectral and theoretical characterization of benzimidazole derivatives, providing insights into their molecular structure and properties (Gürbüz et al., 2016).

  • Anticancer Screening : Benzimidazole derivatives have been tested for anticancer activity. For instance, a series of 2-methyl-1H-benzimidazoles have been synthesized and showed cytotoxic activity against various cancer cell lines (Varshney et al., 2015).

  • Antimicrobial Agents : A study synthesized and evaluated a series of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4, 5-dihydro-1H-pyrazol-5-yl] quinolines as potent antimicrobial agents, showing significant activity against various microbial strains (Shivakumar et al., 2018).

  • Antineoplastic and Antifilarial Agents : Some alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have been identified as potential antineoplastic and antifilarial agents, showing significant activity in experimental models (Ram et al., 1992).

  • Corrosion Inhibitors : Benzimidazole derivatives, including 2-methylbenzimidazole and 2-mercaptobenzimidazole, have been studied for their potential as corrosion inhibitors for mild steel in hydrochloric acid (Obot & Obi-Egbedi, 2010).

  • Anticancer Agents : A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and evaluated as potential anticancer agents, with some compounds showing potent cytotoxicity against human neoplastic cell lines (Romero-Castro et al., 2011).

properties

IUPAC Name

2-(2-chloroethyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFLGANITLDWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264289
Record name 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-6-methyl-1H-benzimidazole

CAS RN

915921-57-2
Record name 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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